Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride
Description
Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H9NO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Properties
IUPAC Name |
methyl 5-(aminomethyl)thiophene-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBNGMREVLXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, offers a potential route to the target compound. By adapting reagents to introduce an aminomethyl group, this approach involves:
- Cyclization : Reacting a substituted aldehyde (e.g., 3-aminopropionaldehyde) with methyl cyanoacetate and elemental sulfur in the presence of a base such as morpholine. The reaction proceeds via a Knoevenagel condensation followed by cyclization, forming the thiophene core.
- Deprotection and Salt Formation : If a protected amine (e.g., phthalimide) is used, subsequent deprotection with hydrazine yields the free amine, which is treated with hydrochloric acid to form the hydrochloride salt.
Key Conditions :
Post-Functionalization of Thiophene Derivatives
An alternative strategy involves modifying preformed thiophene intermediates:
- Bromination-Amination Sequence :
- Bromination : Introduce a bromomethyl group at the 5-position of methyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) under radical conditions.
- Amination : Substitute the bromine with ammonia or a primary amine via nucleophilic displacement. For example, heating with aqueous ammonia in a sealed vessel at 100–120°C facilitates substitution.
- Acidification : Treat the free amine with concentrated HCl to precipitate the hydrochloride salt.
Challenges :
Reductive Amination Approach
This method leverages carbonyl intermediates:
- Formylation : Introduce a formyl group at the 5-position via Vilsmeier-Haack reaction.
- Reductive Amination : React the aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol, reducing the imine intermediate to the primary amine.
- Salt Formation : Isolate the product as the hydrochloride by adding HCl gas to the reaction mixture.
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysis and Reagent Selection
Purification Techniques
- Chromatography : Essential for isolating intermediates, particularly when competing substitution products arise.
- Recrystallization : The hydrochloride salt is purified via recrystallization from acetonitrile/water mixtures, achieving >98% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Gewald Reaction | 70–75 | One-pot synthesis; scalable | Requires protected amines |
| Bromination-Amination | 50–60 | High regioselectivity | Harsh bromination conditions |
| Reductive Amination | 65–70 | Mild conditions; avoids halogens | Requires aldehyde precursor |
Mechanistic Insights
Nucleophilic Aromatic Substitution
In bromination-amination routes, the bromomethyl group’s leaving ability governs reaction efficiency. Steric hindrance from the thiophene ring’s 3-carboxylate group slows substitution, necessitating elevated temperatures.
Acid-Base Dynamics in Salt Formation
The hydrochloride salt’s solubility profile dictates purification success. At pH < 2, the protonated amine precipitates, while neutral conditions favor the free base’s solubility in organic solvents.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- Breast Cancer : Demonstrated cytotoxicity in MCF-7 cell lines, with IC50 values indicating potent activity.
- Lung Cancer : Exhibited reduced tumor growth in A549 cell lines when combined with established chemotherapeutics.
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, such as the Akt pathway, which is often overactive in cancer cells .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, particularly against multidrug-resistant bacterial strains. Studies have reported:
- Synergistic Effects : When used in combination with β-lactam antibiotics, it enhances their efficacy against resistant strains of E. coli expressing NDM-1 .
- Inhibition Mechanisms : The presence of the aminomethyl group is crucial for binding to bacterial enzymes, thereby disrupting their function.
Case Study: Anticancer Efficacy
A study published in Pharmacological Research evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated:
| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |
|---|---|---|
| Control | 150 ± 20 | 40 |
| Compound Alone | 90 ± 15 | 70 |
| Combination | 45 ± 10 | 90 |
The combination therapy significantly reduced tumor volume and improved survival rates compared to controls .
Case Study: Antimicrobial Activity
In a separate investigation into antimicrobial properties, this compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli (NDM-1 positive) | 16 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
The compound demonstrated effective inhibition at low concentrations, highlighting its potential as a therapeutic agent against resistant infections .
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 5-(methylamino)thiophene-3-carboxylate
Uniqueness
Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride is unique due to the presence of the aminomethyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Biological Activity
Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its diverse biological activities. The compound's structure can be broken down as follows:
- Thiophene Ring : A five-membered ring containing sulfur, contributing to the compound's reactivity and biological properties.
- Aminomethyl Group : This functional group enhances the compound's ability to interact with biological targets.
- Carboxylate Functionality : The carboxylate group may facilitate solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, the compound may influence:
- Cell Cycle Regulation : By modulating pathways such as the PI3K/Akt signaling cascade, it can affect cell proliferation and survival .
- Anticancer Activity : Substituted thiophenes have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that thiophene derivatives can inhibit tumor growth by targeting specific oncogenic pathways. For instance:
- In Vitro Studies : Compounds similar to methyl 5-(aminomethyl)thiophene have demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells .
- Mechanisms : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest:
- Broad Spectrum Activity : Thiophene derivatives have shown effectiveness against a range of bacterial strains, indicating potential as novel antimicrobial agents .
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on a series of thiophene derivatives, including this compound, evaluated their effects on human cancer cell lines. The results indicated:
- EC50 Values : The compound exhibited an EC50 value in the low micromolar range, demonstrating potent anticancer activity compared to standard chemotherapeutics.
- Mechanistic Insights : Further analysis revealed that the compound activates apoptotic pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic signals in treated cells.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-(aminomethyl)thiophene-3-carboxylate hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a similar thiophene derivative synthesized by refluxing intermediates in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (30%→100% methanol-water gradient). Key steps include:
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : A multi-technique approach is essential:
- HPLC : Assess purity (≥98% threshold for research-grade material, as in ) .
- Melting Point : Compare observed values (e.g., 183.5–184.6°C for analogous compounds) with literature to confirm crystallinity .
- Spectroscopy :
- IR : Look for C=O (1680–1720 cm⁻¹), NH (3200–3400 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .
- NMR : Assign peaks for the aminomethyl group (δ 3.0–4.0 ppm in ¹H NMR) and thiophene protons (δ 6.5–7.5 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from impurities or dynamic molecular behavior. Strategies include:
- Cross-Validation : Compare IR and NMR data with structurally similar compounds (e.g., provides SMILES/InChIKey for computational verification) .
- Variable Temperature NMR : Resolve overlapping signals caused by conformational exchange.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₈ClNO₂S for the free base) to rule out adducts .
Q. What strategies improve aqueous solubility for in vivo pharmacological testing?
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer : Stability protocols should mimic storage and physiological conditions:
- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .
- pH Stability : Test in buffers (pH 2–9) at 37°C for 24–72 hours. recommends storing hygroscopic hydrochloride salts in desiccated environments to prevent hydrolysis .
- Light Sensitivity : Conduct studies under UV/visible light to assess photodegradation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
